1-Bromo-2-naphthol

Photochemistry Radical Initiation Halogen Substitution

1-Bromo-2-naphthol is the electrophilic partner of choice for visible-light photocatalytic cross-coupling with 2-naphthols/2-naphthylamines, delivering C1-symmetric BINOL and NOBIN frameworks in up to 85% yield without hydroxyl protection. Its homolytic C–Br bond photodissociation enables tunable photochemical initiation, unlike chloro analogs. The heavy bromine atom promotes efficient triplet-state population, making it uniquely suited for photosensitization and radical generation. For halogen dance coupling or mechanistic photochemistry, this bromo-naphthol is irreplaceable. Order high-purity material today.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 573-97-7
Cat. No. B146047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-naphthol
CAS573-97-7
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)O
InChIInChI=1S/C10H7BrO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
InChIKeyFQJZPYXGPYJJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-naphthol (CAS 573-97-7): Key Physicochemical and Structural Baseline for Comparative Procurement


1-Bromo-2-naphthol (CAS 573-97-7, molecular formula C₁₀H₇BrO, molecular weight 223.07) is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a hydroxyl group at the 2-position [1]. It appears as white needle-like crystals with a melting point of 84 °C and undergoes decomposition at 130 °C, while being soluble in ethanol, ether, benzene, and acetic acid [1]. The compound exhibits a density of 1.6±0.1 g/cm³ and a boiling point of 313.7±15.0 °C at 760 mmHg [2]. These baseline properties establish the foundation for evaluating its distinct performance relative to close structural analogs and in-class candidates.

Why 1-Bromo-2-naphthol Cannot Be Replaced by Other Naphthol Derivatives or Halogen Analogs Without Performance Consequences


The specific 1-bromo-2-hydroxy substitution pattern on the naphthalene scaffold confers a unique combination of electronic and steric properties that cannot be replicated by positional isomers (e.g., 2-bromo-1-naphthol) or by alternative halogen substituents (e.g., 1-chloro-2-naphthol). The bromine atom at the 1-position, adjacent to the 2-hydroxyl group, activates the aromatic ring for regioselective cross-coupling while simultaneously enabling distinct photophysical and photochemical pathways [1]. Substituting this compound with a chloro analog fundamentally alters the reaction mechanism—from homolytic carbon-bromine bond photodissociation to electron-transfer-based initiation [2]—while replacement with a non-halogenated 2-naphthol eliminates the electrophilic handle required for key transformations. The evidence presented below quantifies precisely where this compound diverges from its closest comparators, providing a basis for scientifically informed procurement decisions.

Quantitative Comparator Evidence for 1-Bromo-2-naphthol: Differential Performance Relative to 1-Chloro-2-naphthol and Other Naphthol Analogs


Mechanistic Divergence in Photoinitiation: 1-Bromo-2-naphthol Exhibits Homolytic C–Br Bond Dissociation Whereas 1-Chloro-2-naphthol Operates via Triplet Electron Transfer

The mechanism of photoinitiation in the chain substitution of halogen by a sulfo group differs fundamentally between 1-bromo-2-naphthol and 1-chloro-2-naphthol. For the chloro analog, the chain reaction is initiated by electron transfer between a triplet state and an unexcited substrate molecule. In contrast, 1-bromo-2-naphthol undergoes homolytic photodissociation of the carbon-bromine bond as the primary initiation pathway [1]. This mechanistic distinction is wavelength-dependent: at 313 nm irradiation, C–Br bond dissociation dominates, whereas at 365 nm, the reaction involves triplet molecules of bromonaphthol reacting with non-excited molecules [2].

Photochemistry Radical Initiation Halogen Substitution

Triplet-State Quenching Kinetics: 1-Bromo-2-naphthol Triplet Quenched by Diphenylamine with Rate Constant 7 × 10⁷ M⁻¹ s⁻¹

Flash photolysis studies reveal that the triplet state of 1-bromo-2-naphthol is quenched by diphenylamine with a second-order rate constant of 7 × 10⁷ M⁻¹ s⁻¹, a quantitative measure of its photochemical reactivity in the presence of aromatic amine donors [1]. This electron-transfer-mediated quenching correlates with an observed increase in the quantum yield of the halogen photosubstitution reaction, both by the sulfo group in aqueous sodium sulfite and by hydrogen in organic solvents containing amines [2]. No comparable triplet quenching kinetic data are reported for 1-chloro-2-naphthol under identical conditions.

Photophysics Triplet Quenching Electron Transfer

Photocatalytic Cross-Coupling Yields: 1-Bromo-2-naphthol Delivers BINOL Derivatives in up to 85% Yield Under Visible-Light Irradiation

Under visible-light photoredox catalysis using Ir(ppy)₃, 1-bromo-2-naphthol undergoes cross-coupling with 2-naphthols to afford C1-symmetric BINOL derivatives in yields up to 85% [1]. This protocol operates at room temperature under mild conditions and tolerates a range of substitution patterns, with isolated yields reported across 15 substrate examples ranging from 42% to 85% [1]. In contrast, conventional thermal coupling methods often require elevated temperatures, stronger bases, or protected hydroxyl groups, and may proceed with lower efficiency or narrower substrate scope for this specific regioisomer. Additionally, an organocatalytic kinetic resolution of the resulting unprotected BINOLs using chiral phosphoric acid achieves a selectivity factor of up to 175 .

Photoredox Catalysis Cross-Coupling BINOL Synthesis

Halogen Dance Pathway in Binaphthol Formation: 1-Bromo-2-naphthol Engages in Concurrent Nucleophilic Attack at Bromine Terminus

In the nucleophilic coupling of alkali 2-naphthoxides with 1-bromo-2-naphthol to form 1,1′-binaphthalene-2,2′-diols, a concurrent 'halogen dance' pathway has been identified wherein the 2-naphthoxide nucleophile attacks the bromine terminus of the C–Br bond in the 1-bromo-2-naphthol substrate [1]. This halogen exchange pathway operates alongside the primary coupling manifold and is influenced by ion-pairing and solvent effects, indicating that ion-pairing is indispensable for productive product formation [1]. Such halogen dance behavior is a characteristic reactivity pattern of bromo-substituted naphthols and is not observed to the same extent with chloro or iodo analogs, where the nature of the carbon-halogen bond dictates alternative pathways.

Halogen Dance Nucleophilic Coupling Binaphthalenediol Synthesis

ESPT Probe Exclusion Due to Enhanced Intersystem Crossing: 1-Bromo-2-naphthol's Triplet Yield Renders It Unsuitable as an ESPT Fluorescence Probe

Screening of seven monosubstituted naphthols for excited-state proton transfer (ESPT) probe behavior in liposome membranes revealed that 1-bromo-2-naphthol is explicitly excluded as a viable ESPT probe due to increased intersystem crossing that quenches fluorescence [1]. In contrast, 4-chloro-1-naphthol emerges as a successful ESPT probe, with 7-methoxy-2-naphthol and 4-methoxy-1-naphthol also demonstrating utility [1]. The bromo substituent enhances spin-orbit coupling, promoting efficient triplet formation at the expense of radiative singlet decay, thereby lowering the fluorescence quantum yield [2]. While aminonaphthols fail due to multiple equilibria and low quantum yield in nonpolar media, the bromonaphthol failure is uniquely attributed to accelerated intersystem crossing [1].

Excited-State Proton Transfer Fluorescence Probe Photophysics

Direct Suzuki–Miyaura Coupling Without Hydroxyl Protection: 1-Bromo-2-naphthol Reacts Efficiently Under Microwave Irradiation

1-Bromo-2-naphthol undergoes direct Suzuki–Miyaura cross-coupling with arylboronic acids without requiring protection of the free 2-hydroxyl group, using a phosphine/Pd(OAc)₂ catalyst system under microwave heating [1]. The protocol delivers coupled products in a simple and efficient manner, with the unprotected phenol tolerated. In contrast, many ortho-halophenols and ortho-halonaphthols require hydroxyl protection to avoid catalyst poisoning or undesired side reactions. While specific quantitative yields are not detailed in the publicly available abstract, the reported efficiency of this unprotected coupling distinguishes 1-bromo-2-naphthol from more recalcitrant substrates such as o-chlorophenol, which typically requires harsher conditions or protecting group strategies [1].

Suzuki–Miyaura Coupling Microwave-Assisted Synthesis Unprotected Phenol

Optimal Application Scenarios for 1-Bromo-2-naphthol Based on Quantitative Differentiation Evidence


Synthesis of Axially Chiral BINOL and NOBIN Derivatives via Visible-Light Photoredox Catalysis

1-Bromo-2-naphthol serves as an ideal electrophilic partner in photocatalytic cross-coupling reactions with 2-naphthols or 2-naphthylamines to access C1-symmetric BINOL and NOBIN frameworks. Under Ir(ppy)₃ visible-light catalysis at room temperature, yields of up to 85% are achieved without pre-protection of the hydroxyl group, and the resulting BINOLs can undergo organocatalytic kinetic resolution with selectivity factors up to 175 [1]. This mild, scalable approach (demonstrated at gram scale) makes 1-bromo-2-naphthol the preferred substrate over chloro analogs, which lack comparable reactivity under these conditions, and over protected variants that add synthetic steps [1].

Photoinduced Radical Chain Reactions Requiring Controlled C–Br Homolysis

For applications involving the photoinitiated substitution of halogen by sulfonate or hydrogen, 1-bromo-2-naphthol provides a distinct advantage due to its homolytic C–Br bond photodissociation pathway, which differs fundamentally from the electron-transfer mechanism of 1-chloro-2-naphthol [1]. The wavelength-dependent behavior—with 313 nm light favoring bond dissociation and 365 nm light promoting triplet-state reactivity [2]—offers tunable initiation control. Additionally, the triplet state is efficiently quenched by aromatic amines (e.g., diphenylamine) with a rate constant of 7 × 10⁷ M⁻¹ s⁻¹, enabling predictable electron-transfer-mediated photosubstitution [3]. These properties make 1-bromo-2-naphthol uniquely suited for photochemical synthesis and mechanistic studies where chloro analogs would follow alternative, less controllable pathways.

Synthesis of 1,1′-Binaphthalene-2,2′-diols with Halogen Dance Option

The nucleophilic coupling of alkali 2-naphthoxides with 1-bromo-2-naphthol yields 1,1′-binaphthalene-2,2′-diols, with a concurrent halogen dance pathway providing additional synthetic flexibility [1]. This halogen exchange behavior—nucleophilic attack at the bromine terminus of the C–Br bond—is a characteristic reactivity pattern of the bromo substituent and is not observed with chloro analogs under identical conditions [1]. Researchers requiring the ability to manipulate halogen position or generate rearranged coupling products should prioritize 1-bromo-2-naphthol over alternative halonaphthols.

Triplet-Mediated Photochemical Studies and Photosensitizer Development

Due to enhanced intersystem crossing promoted by the heavy bromine atom, 1-bromo-2-naphthol exhibits efficient triplet-state population at the expense of fluorescence quantum yield, rendering it unsuitable as an ESPT fluorescence probe but highly valuable for triplet-mediated photochemical applications [1]. The quantified triplet quenching kinetics (7 × 10⁷ M⁻¹ s⁻¹ with diphenylamine) provide a benchmark for electron-transfer studies [2]. This property profile makes 1-bromo-2-naphthol the compound of choice for investigations of triplet-state reactivity, photosensitization, and radical generation, whereas 4-chloro-1-naphthol or methoxy-substituted naphthols would be selected for fluorescence-based sensing [1].

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